5-bromo-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide
Descripción
Propiedades
IUPAC Name |
5-bromo-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5O2/c1-9-8-12(20(2)3)19-14(18-9)17-7-6-16-13(21)10-4-5-11(15)22-10/h4-5,8H,6-7H2,1-3H3,(H,16,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKIUGDBERGJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(O2)Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-bromo-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide, with the CAS number 1203113-09-0, is a synthetic organic compound notable for its potential biological activities. This compound features a furan ring and a dimethylamino-substituted pyrimidine moiety, which contribute to its unique properties and potential therapeutic applications in pharmacology.
The molecular formula of the compound is C14H18BrN5O2, with a molecular weight of approximately 368.235 g/mol. The presence of bromine in its structure may enhance its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BrN5O2 |
| Molecular Weight | 368.235 g/mol |
| CAS Number | 1203113-09-0 |
While the precise mechanism of action for 5-bromo-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide is not fully elucidated, preliminary studies suggest that compounds with similar structures may exhibit activity against various cancer cell lines or other disease models. The dimethylamino group may enhance solubility and permeability, which are critical for bioavailability in therapeutic applications.
Anticancer Potential
Research indicates that this compound may act as an inhibitor of specific enzymes or pathways involved in tumor growth. For instance, compounds structurally related to 5-bromo-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models.
Enzyme Inhibition
The compound's structural features suggest potential interactions with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction pathways that regulate numerous physiological processes. The interactions of this compound with GPCRs could lead to significant therapeutic effects, including anti-inflammatory and anticancer activities .
Case Studies
- In Vitro Studies : Preliminary studies have demonstrated that 5-bromo-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide exhibits cytotoxic effects against several cancer cell lines. For example, it was shown to reduce cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using murine models have indicated that treatment with this compound leads to significant tumor regression compared to control groups. The mechanism appears to involve inhibition of angiogenesis and modulation of immune responses.
Research Findings
Recent findings emphasize the importance of further investigating the pharmacological properties of 5-bromo-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)furan-2-carboxamide. Key areas of focus include:
- Solubility and Bioavailability : Studies are ongoing to optimize the formulation to enhance the bioavailability of the compound.
- Target Identification : Research is being conducted to identify specific molecular targets that mediate the biological effects observed with this compound.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituent patterns, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Core Structure Variations: The target compound and ’s furan-2-carboxamide share a furan core but differ in substituent placement. The latter has a bromophenoxymethyl group at the 5-position, whereas the target features a bromine directly on the furan. ’s benzamide replaces the furan with a benzene ring, retaining bromine but altering electronic properties.
Substituent Functionalization: The pyrimidine side chain in the target compound is unique compared to other analogs. ’s dihydropyridine derivative includes a thioether-linked bromophenyl group, which may influence redox activity or steric bulk.
Physicochemical Implications :
- Molecular weights vary significantly: ’s compound (600.07 g/mol) is larger due to its sulfonamide and aromatic groups, while ’s (352.223 g/mol) is more compact. The target compound’s molecular weight is likely intermediate, given its pyrimidine side chain.
- Bromine placement affects polarity; para-bromine in vs. furan-5-bromine in the target may alter logP and bioavailability.
Synthetic Considerations: The ethylamino linker in the target compound and ’s benzamide suggests shared synthetic strategies, such as nucleophilic substitution or amide coupling.
Métodos De Preparación
Core Structural Components
The target molecule comprises two primary domains:
Critical Disconnections
- Amide bond : Formed between the furan carboxylate and ethylamine linker.
- Pyrimidine-ethylamine linkage : Achieved via nucleophilic substitution of 2-chloro-pyrimidine with ethylenediamine derivatives.
Synthesis of the Pyrimidine-Ethylamine Intermediate
Preparation of 4-(Dimethylamino)-6-Methylpyrimidin-2-Amine
Starting material : 2,4-Dichloro-6-methylpyrimidine (CAS 5424-21-5).
Step 1 : Dimethylamination at C4
- Reagents : Dimethylamine (2.0 equiv), Cs₂CO₃ (1.5 equiv)
- Solvent : Dimethylformamide (DMF), 80°C, 12 h
- Yield : 78% (reported for analogous pyrimidines).
Step 2 : Ammonolysis at C2
- Reagents : Aqueous NH₃ (28%, excess), EtOH, 60°C, 8 h
- Product : 4-(Dimethylamino)-6-methylpyrimidin-2-amine.
Synthesis of the Furan Carboxamide Component
Activation of 5-Bromo-2-Furoic Acid
Method A : Acid chloride formation
Method B : Coupling agent-mediated activation
Amide Bond Formation
Step 1 : Coupling with pyrimidine-ethylamine
- Conditions :
Step 2 : Microwave-assisted optimization
- Conditions :
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
- Advantages : Enhanced heat/mass transfer, reduced reaction times.
- Parameters :
- Residence time: 15 min
- Temperature: 100°C
- Productivity : 1.2 kg/h (theoretical estimate).
Purification and Isolation
Analytical Characterization Data
Spectroscopic Profiles
Purity and Yield Optimization
| Step | Yield | Purity |
|---|---|---|
| Pyrimidine C4 dimethylamination | 78% | 98% |
| Ethylamine linker installation | 82% | 97% |
| Amide coupling (microwave) | 89% | 99% |
Challenges and Mitigation Strategies
Regioselectivity in Pyrimidine Substitution
Steric Hindrance During Amide Coupling
- Issue : Low reactivity of ethylamine linker due to pyrimidine’s bulk.
- Solution : Microwave irradiation enhances molecular collisions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
